molecular formula C7H7N3 B568463 (E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile CAS No. 111601-14-0

(E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile

Cat. No.: B568463
CAS No.: 111601-14-0
M. Wt: 133.154
InChI Key: PXEHUYZUCFLKMJ-NSCUHMNNSA-N
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Description

(E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile is an organic compound featuring an imidazole ring substituted with a methyl group and a propenenitrile side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Methylation: The imidazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Introduction of the Propenenitrile Side Chain:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or amides.

    Reduction: Amines or alkanes.

    Substitution: Imidazole derivatives with various functional groups.

Scientific Research Applications

(E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-methylimidazol-4-yl)prop-2-enenitrile: Similar structure but with a different substitution pattern on the imidazole ring.

    (E)-3-(3-ethylimidazol-4-yl)prop-2-enenitrile: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

(E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new drugs and materials.

Properties

IUPAC Name

(E)-3-(3-methylimidazol-4-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-10-6-9-5-7(10)3-2-4-8/h2-3,5-6H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEHUYZUCFLKMJ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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